An In-Depth Technical Guide to the Physical Characteristics of d-Propoxyphene Napsylate Hydrate
An In-Depth Technical Guide to the Physical Characteristics of d-Propoxyphene Napsylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Foreword
d-Propoxyphene napsylate hydrate, an opioid analgesic, has a well-documented history in pharmaceutical science. Despite its withdrawal from the market in some regions due to safety concerns, a comprehensive understanding of its physical and chemical properties remains critical for researchers in forensic science, analytical chemistry, and for those studying opioid derivatives. This guide provides a detailed examination of the essential physical characteristics of d-propoxyphene napsylate hydrate, offering both foundational knowledge and practical analytical methodologies. As a Senior Application Scientist, the following sections are structured to provide not just data, but the scientific reasoning behind the characterization techniques, ensuring a robust and applicable understanding of this compound.
Molecular and Fundamental Properties
d-Propoxyphene napsylate hydrate is the salt of the dextrorotatory isomer of propoxyphene and 2-naphthalenesulfonic acid. The napsylate salt was developed to create a more stable and less water-soluble form compared to the hydrochloride salt, which was intended to deter intravenous abuse.[1]
Chemical Structure:
-
d-Propoxyphene: (2S,3R)-4-(Dimethylamino)-3-methyl-1,2-diphenyl-2-butanyl propanoate
-
Napsylate: Naphthalene-2-sulfonic acid
-
Hydrate: A molecule of water is incorporated into the crystal structure.
Molecular Formula: C₂₂H₂₉NO₂·C₁₀H₈O₃S·H₂O[2]
Molecular Weight: 565.72 g/mol [2][3]
The presence of the bulky, hydrophobic napsylate counter-ion significantly influences the physical properties of the molecule, most notably its solubility and thermal characteristics.
Physical Appearance and Organoleptic Properties
d-Propoxyphene napsylate hydrate is typically a white to off-white crystalline powder.[3][4] It is essentially odorless and possesses a bitter taste.[3][4] These characteristics are important for initial identification and for formulation considerations in oral dosage forms.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key parameter in formulation development. The napsylate salt of d-propoxyphene is characterized by its very slight solubility in water.[3][4] This low aqueous solubility was a deliberate design feature to make it less suitable for injection.[1]
| Solvent | Solubility Description | Reference |
| Water | Very slightly soluble | [3][4] |
| Methanol | Soluble | [3][4] |
| Ethanol | Soluble | [3][4] |
| Chloroform | Soluble | [3][5] |
| Acetone | Soluble | [3][4] |
The solubility in organic solvents like methanol, ethanol, chloroform, and acetone is a crucial factor for developing analytical methods, particularly for chromatography and spectroscopy where sample preparation requires complete dissolution.
Acidity and Lipophilicity
The dissociation constant (pKa) and the partition coefficient (LogP) are fundamental parameters that influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
pKa: The basic pKa of d-propoxyphene is 9.06.[6] This indicates that it is a weak base and will be predominantly ionized at physiological pH in the stomach, which can influence its absorption.
-
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For d-propoxyphene, the LogP is 4.18.[6] This high value signifies its lipophilic nature, suggesting good membrane permeability.
Analytical Characterization Methodologies
A comprehensive physical characterization of d-propoxyphene napsylate hydrate relies on a suite of analytical techniques. The following sections detail the theoretical basis and practical protocols for the most relevant methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone for assessing the purity and potency of pharmaceutical compounds. A well-developed, stability-indicating HPLC method can separate the active ingredient from its impurities and degradation products.
Experimental Protocol: Isocratic HPLC Method
This protocol is a representative method for the analysis of d-propoxyphene napsylate hydrate. Method validation according to ICH guidelines is essential for ensuring its suitability for a specific purpose.[7][8]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and a 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 60:40 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of d-propoxyphene napsylate hydrate reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Test Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a similar concentration as the standard solution.
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of peak area and retention time).
-
Inject the test solution.
-
Calculate the assay and impurity levels by comparing the peak areas in the test solution chromatogram to those in the standard solution chromatogram.
-
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar C18 stationary phase is well-suited for retaining the lipophilic d-propoxyphene molecule.
-
Mobile Phase: The combination of an organic modifier (acetonitrile) and an acidic buffer provides good peak shape and resolution. The acidic pH ensures that the basic nitrogen in the propoxyphene molecule is protonated, leading to consistent retention.
-
UV Detection at 254 nm: The aromatic rings in both the propoxyphene and napsylate moieties provide strong UV absorbance at this wavelength, allowing for sensitive detection.
Caption: HPLC analysis workflow for d-propoxyphene napsylate hydrate.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
FTIR spectroscopy is a powerful technique for the identification of a compound by analyzing the vibrations of its functional groups. The resulting spectrum serves as a unique molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation.[10]
-
Instrument Setup:
-
FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Sample Analysis:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the d-propoxyphene napsylate hydrate powder onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Interpretation of Key Spectral Features:
While a reference spectrum is ideal for definitive identification, the following are expected characteristic absorption bands for d-propoxyphene napsylate hydrate:
-
~3400-3200 cm⁻¹: O-H stretching vibration of the water of hydration.
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.
-
~1735 cm⁻¹: C=O stretching vibration of the ester group.
-
~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1200-1000 cm⁻¹: C-O stretching vibrations of the ester and S=O stretching of the sulfonate group.
-
~850-700 cm⁻¹: C-H out-of-plane bending vibrations of the substituted aromatic rings.
Caption: The process of obtaining and analyzing an FTIR spectrum.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of a material, including melting point, decomposition temperature, and the presence of solvates.
Experimental Protocol: DSC and TGA
-
Instrument Setup:
-
DSC: Calibrate the instrument for temperature and enthalpy using an indium standard.
-
TGA: Calibrate the instrument for mass and temperature.
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of d-propoxyphene napsylate hydrate into an aluminum pan.
-
For DSC, crimp the pan with a lid, leaving a pinhole to allow for the escape of volatiles.
-
-
Analysis:
-
DSC: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25 °C to 200 °C) at a heating rate of 10 °C/min.
-
TGA: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a heating rate of 10 °C/min.
-
Interpretation of Thermal Events:
-
DSC Thermogram:
-
An endothermic peak corresponding to the melting of the compound is expected. The melting point of d-propoxyphene (the free base) is around 75.5 °C.[6] The napsylate salt will have a different melting point.
-
Broad endotherms at lower temperatures may indicate the loss of water of hydration.
-
-
TGA Thermogram:
-
A weight loss step at temperatures below 100-120 °C would correspond to the loss of the water of hydration. The theoretical weight loss for one mole of water is approximately 3.18%.
-
Significant weight loss at higher temperatures indicates the decomposition of the molecule.[11]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propoxyphene [drugfuture.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 6. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal decomposition of propoxyphene during GLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
